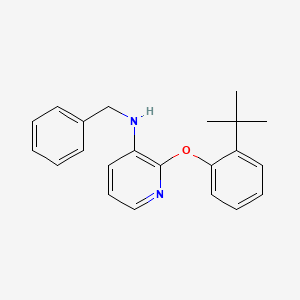
n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C22H24N2O It is known for its unique structure, which includes a benzyl group, a tert-butylphenoxy group, and a pyridin-3-amine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective synthesis.
化学反応の分析
Types of Reactions
n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or pyridine derivatives.
科学的研究の応用
n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Aminopyridine: A simpler analog with a pyridin-3-amine structure.
2-(2-tert-butylphenoxy)pyridin-3-amine: Lacks the benzyl group but shares the tert-butylphenoxy and pyridin-3-amine moieties.
Uniqueness
n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, while the tert-butylphenoxy group provides steric hindrance and stability.
特性
CAS番号 |
918343-74-5 |
|---|---|
分子式 |
C22H24N2O |
分子量 |
332.4 g/mol |
IUPAC名 |
N-benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine |
InChI |
InChI=1S/C22H24N2O/c1-22(2,3)18-12-7-8-14-20(18)25-21-19(13-9-15-23-21)24-16-17-10-5-4-6-11-17/h4-15,24H,16H2,1-3H3 |
InChIキー |
IKVRIKDXJYFBTB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
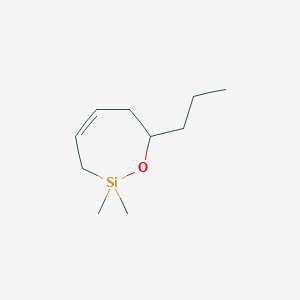
![N-[(2S)-1,3-Dihydroxypentadecan-2-yl]-3-methylbutanamide](/img/structure/B14201449.png)
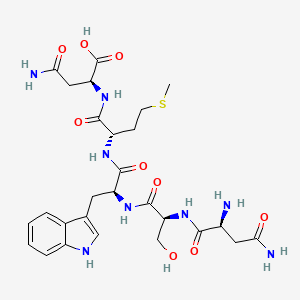

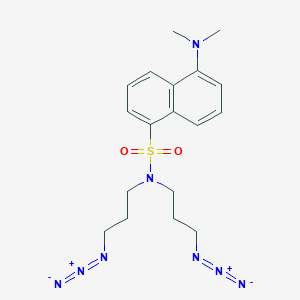
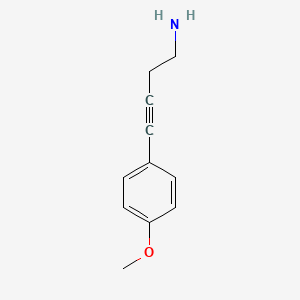

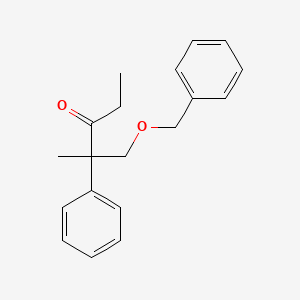

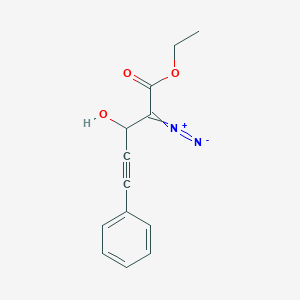
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)

